molecular formula C16H14N2O B5694800 1-[(3-Methylphenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde

1-[(3-Methylphenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde

Cat. No.: B5694800
M. Wt: 250.29 g/mol
InChI Key: VMYASVUGSQKMAK-UHFFFAOYSA-N
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Description

1-[(3-Methylphenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylphenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde typically involves the condensation of 3-methylbenzylamine with o-phenylenediamine followed by formylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete condensation and formylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methylphenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.

Major Products:

    Oxidation: 1-[(3-Methylphenyl)methyl]-1H-1,3-benzodiazole-2-carboxylic acid.

    Reduction: 1-[(3-Methylphenyl)methyl]-1H-1,3-benzodiazole-2-methanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-[(3-Methylphenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzodiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 1-[(4-Methylphenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde
  • 1-[(3-Methoxyphenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde
  • 1-[(3-Chlorophenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde

Comparison: 1-[(3-Methylphenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and biological activity. Compared to its analogs, the methyl group can affect the compound’s electronic properties and steric interactions, potentially leading to different pharmacological profiles and applications.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-5-4-6-13(9-12)10-18-15-8-3-2-7-14(15)17-16(18)11-19/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYASVUGSQKMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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